Differentiation in Antibacterial Plasmid-Curing Activity: EEA vs. Diosbulbin D
8-Epidiosbulbin E acetate (EEA) demonstrates a unique and quantifiable plasmid-curing activity that is not observed for its close analog, Diosbulbin D. EEA cured antibiotic resistance plasmids from clinical isolates of *Enterococcus faecalis*, *Escherichia coli*, *Shigella sonnei*, and *Pseudomonas aeruginosa* with an efficiency of 12–48% [1]. Against reference plasmids, the curing efficiency ranged from 16% to 64% [1]. In contrast, Diosbulbin D has not been reported to possess any plasmid-curing or antimicrobial resistance reversal activity [2].
| Evidence Dimension | Plasmid-curing efficiency |
|---|---|
| Target Compound Data | EEA: 12-48% for clinical isolates, 16-64% for reference plasmids |
| Comparator Or Baseline | Diosbulbin D: No reported plasmid-curing activity |
| Quantified Difference | Presence of activity vs. no activity |
| Conditions | In vitro assay against MDR clinical isolates and reference plasmid strains |
Why This Matters
This is a critical selection criterion for researchers investigating adjuvant therapies to combat antimicrobial resistance or studying plasmid biology; Diosbulbin D is an inappropriate substitute for these applications.
- [1] Int J Antimicrob Agents. 2008 Nov;32(5):405-10. A potential plasmid-curing agent, 8-epidiosbulbin E acetate, from Dioscorea bulbifera L. against multidrug-resistant bacteria. DOI: 10.1016/j.ijantimicag.2008.05.013 View Source
- [2] Phytochemistry. 1984;23(9):2043-2045. Diosbulbin D and 8-epidiosbulbin E acetate, norclerodane diterpenoids from Dioscorea bulbifera tubers. DOI: 10.1016/S0031-9422(00)84961-8 View Source
